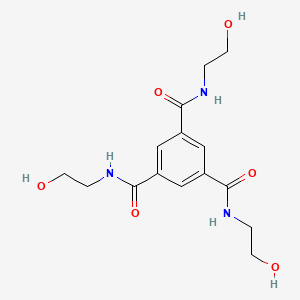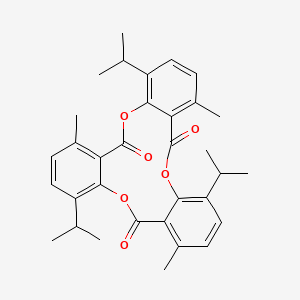
LM22A-4
描述
LM 22A4,也称为N, N', N''-三(2-羟乙基)-1,3,5-苯三甲酰胺,是一种合成的、选择性的、针对肌球蛋白相关激酶B (TrkB) 的小分子部分激动剂。该化合物以其神经营养活性而闻名,包括诱导小鼠海马体和纹状体中Trk、Akt和ERK的激活。 它在逆转小鼠脑外伤后运动任务学习缺陷以及恢复雷特综合征大鼠模型的呼吸功能方面表现出潜力 .
科学研究应用
LM 22A4在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作各种有机合成反应中的试剂。
生物学: 研究其神经营养作用及其在治疗神经退行性疾病中的潜力。
医学: 研究其在脑外伤和雷特综合征等疾病中的治疗潜力。
工业: 用于开发神经保护剂和聪明药
作用机制
LM 22A4通过作为肌球蛋白相关激酶B (TrkB) 的部分激动剂发挥作用。该化合物与TrkB受体结合,导致其激活。这种激活会触发下游信号通路,包括Akt和ERK通路,这些通路参与细胞存活、生长和分化。 LM 22A4的神经营养作用主要通过这些通路介导 .
生化分析
Biochemical Properties
1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide plays a significant role in biochemical reactions, particularly in the context of mRNA delivery. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the efficient delivery of mRNA into cells. It has been shown to form stable complexes with mRNA, enhancing its stability and transfection efficiency. The interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are primarily electrostatic and hydrophobic in nature, which helps protect the mRNA from degradation and promotes its uptake by cells .
Cellular Effects
The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by enhancing the delivery of mRNA, which in turn can modulate gene expression and cellular metabolism. For instance, in human cell lines, the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide in LPNs has resulted in increased protein expression from the delivered mRNA, indicating its effectiveness in gene therapy applications .
Molecular Mechanism
At the molecular level, 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide exerts its effects through several mechanisms. It binds to mRNA molecules, forming stable complexes that protect the mRNA from enzymatic degradation. Additionally, this compound facilitates the endosomal escape of mRNA, ensuring its release into the cytoplasm where it can be translated into proteins. The binding interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are crucial for its function as an mRNA delivery agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide have been observed to change over time. The stability of this compound in LPN formulations is a critical factor in its effectiveness. Studies have shown that 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide maintains its stability over extended periods, ensuring sustained delivery of mRNA. Degradation of the compound can occur under certain conditions, which may impact its long-term efficacy .
Dosage Effects in Animal Models
The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide vary with different dosages in animal models. At optimal dosages, this compound has been shown to effectively deliver mRNA and induce protein expression without significant toxicity. At higher doses, adverse effects such as inflammation and tissue damage have been observed. These findings highlight the importance of dosage optimization in the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide for therapeutic applications .
Metabolic Pathways
1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is involved in several metabolic pathways, particularly those related to mRNA delivery and protein expression. This compound interacts with enzymes and cofactors that facilitate the encapsulation and release of mRNA within cells. The metabolic flux and levels of metabolites can be influenced by the presence of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, which can impact the overall efficiency of mRNA delivery .
Transport and Distribution
The transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide within cells and tissues are critical for its function. This compound is transported into cells via endocytosis and is distributed within the cytoplasm. It interacts with various transporters and binding proteins that facilitate its localization and accumulation in target cells. The efficient transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide are essential for its role in mRNA delivery .
Subcellular Localization
The subcellular localization of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is primarily within the cytoplasm, where it exerts its effects on mRNA delivery and protein expression. This compound may also localize to specific organelles, such as endosomes, where it facilitates the release of mRNA into the cytoplasm. The targeting signals and post-translational modifications of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide play a crucial role in its subcellular localization and function .
准备方法
合成路线和反应条件
LM 22A4的合成涉及1,3,5-苯三甲酸与2-氨基乙醇的反应。反应通常在受控条件下进行,以确保形成所需产物。该过程涉及以下步骤:
1,3,5-苯三甲酸的活化: 此步骤涉及将酸转化为更具反应性的中间体,例如酰氯或酯。
与2-氨基乙醇反应: 然后将活化的中间体与2-氨基乙醇反应,形成三酰胺产物。
工业生产方法
LM 22A4的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。使用自动化反应器和连续流动系统可以提高生产过程的效率。
化学反应分析
反应类型
LM 22A4会经历几种类型的化学反应,包括:
氧化: LM 22A4中的羟基可以被氧化形成相应的酮或醛。
还原: 在特定条件下,酰胺基可以被还原为胺。
取代: 羟基可以与各种亲电子试剂发生取代反应。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤代烷或酰氯等亲电子试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物包括:
氧化: 形成酮或醛。
还原: 形成胺。
取代: 形成取代的酰胺或醚。
相似化合物的比较
LM 22A4在选择性激活TrkB受体方面是独一无二的。类似的化合物包括:
7,8-二羟基黄酮: 另一种具有神经保护作用的TrkB激动剂。
脑源性神经营养因子 (BDNF): TrkB的天然配体,具有更广泛的生物学效应。
肌球蛋白相关激酶A (TrkA) 激动剂: 选择性激活TrkA受体的化合物。
属性
IUPAC Name |
1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJKANXFYJKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045819 | |
| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37988-18-4 | |
| Record name | N1,N3,N5-Tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LM22A-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCL3P6AF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)

![4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid](/img/structure/B1225382.png)

![4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1225385.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225386.png)

![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)

![2-Hydroxy-4-methylbenzoic acid [2-(2-chloroanilino)-2-oxoethyl] ester](/img/structure/B1225396.png)
![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)
![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)

![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
